4-(9-methyl-9H-purin-6-yl)thiomorpholine

Autophagy inhibition Purine positional isomerism Structure–activity relationship

This 9-methyl-6-thiomorpholinopurine (CAS 2320144-68-9) is a structurally differentiated probe for autophagy and kinase SAR. Unlike morpholine analogs or positional isomers, the N9-methyl group locks tautomeric equilibrium, while the thiomorpholine sulfur enables distinct metabolic (sulfoxide/sulfone) and hydrogen-bonding profiles. Ideal for head-to-head VPS34/class III PI3K and CDK panel screening. Procurement from authorized suppliers ensures access to a verified, non-metabolizable purine scaffold, avoiding uncharacterized positional isomers that confound structure-activity relationship studies.

Molecular Formula C10H13N5S
Molecular Weight 235.31
CAS No. 2320144-68-9
Cat. No. B2738312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(9-methyl-9H-purin-6-yl)thiomorpholine
CAS2320144-68-9
Molecular FormulaC10H13N5S
Molecular Weight235.31
Structural Identifiers
SMILESCN1C=NC2=C1N=CN=C2N3CCSCC3
InChIInChI=1S/C10H13N5S/c1-14-7-13-8-9(14)11-6-12-10(8)15-2-4-16-5-3-15/h6-7H,2-5H2,1H3
InChIKeyZXORRIPWBAINFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(9-Methyl-9H-purin-6-yl)thiomorpholine (CAS 2320144-68-9): A 9-Methyl-6-Thiomorpholinyl Purine Scaffold for Biochemical Research and Inhibitor Development


4-(9-Methyl-9H-purin-6-yl)thiomorpholine (CAS 2320144-68-9) is a synthetic purine derivative with the molecular formula C₁₀H₁₃N₅S and a molecular weight of 235.31 g/mol [1]. It features a thiomorpholine substituent at the purine 6-position and a methyl group at the N9-position. This compound belongs to the broader class of 9-methyl-6-substituted purines, a scaffold historically investigated for purine antagonism and kinase inhibition [2]. The thiomorpholine ring introduces a sulfur atom that confers distinct physicochemical properties—including altered lipophilicity (XLogP3 = 1.2) and hydrogen-bonding capacity—compared to oxygen-containing morpholine analogs or unsubstituted purines [1]. The compound is currently supplied by commercial vendors (e.g., Life Chemicals) in milligram-to-gram quantities for research use, with pricing that varies by scale and purity grade [3].

Why 4-(9-Methyl-9H-purin-6-yl)thiomorpholine Cannot Be Swapped with Common In-Class Analogs Without Experimental Validation


Substituting 4-(9-methyl-9H-purin-6-yl)thiomorpholine with a closely related purine—such as the 3-methyl positional isomer, a 6-morpholino analog, or 9-methyladenine—introduces structural perturbations that can fundamentally alter target engagement, solubility, and metabolic stability. The N9-methyl group locks the purine tautomeric equilibrium, directing hydrogen-bonding patterns that differ from N7- or N3-alkylated congeners [1]. Replacing the thiomorpholine sulfur with oxygen (morpholine) changes both the electron distribution at the 6-position and the conformational preferences of the saturated ring, which can shift binding affinity by orders of magnitude in purine-recognizing enzyme pockets [2]. Furthermore, the thiomorpholine moiety itself is oxidizable to sulfoxide and sulfone metabolites, creating a distinct metabolic trajectory absent in morpholine or piperidine analogs [3]. These compound-specific structural attributes mean that procurement decisions based solely on scaffold similarity or vendor cataloguing as a 'purine derivative' risk obtaining a molecule with uncharacterized—and potentially divergent—biological performance.

Head-to-Head and Cross-Study Quantitative Differentiation of 4-(9-Methyl-9H-purin-6-yl)thiomorpholine from Its Closest Analogs


Positional Methylation: 9-Methyl vs. 3-Methyl Purine Isomers and Autophagy Inhibition Potency

The closest published analog to 4-(9-methyl-9H-purin-6-yl)thiomorpholine is compound 15, 4-(3-methyl-3H-purin-6-yl)thiomorpholine, which was identified in a screen of 29 3-MA derivatives as one of three active autophagy inhibitors [1]. Compound 15 exhibited an IC₅₀ of 0.62 mM for starvation-induced autophagy inhibition in NRK cells stably expressing GFP-LC3, representing a ~2.0-fold improvement over the parent compound 3-MA (IC₅₀ = 1.21 mM) [1]. At 0.8 mM, compound 15 blocked 70–80% of autophagic flux, whereas 3-MA required 6 mM to achieve >80% inhibition [1]. Critically, the 9-methyl isomer (target compound) differs from the 3-methyl isomer in the tautomeric form accessible to the purine ring: N9-alkylation locks the purine in the tautomer that presents the N1 and N3 positions for hydrogen bonding, while N3-alkylation forces a distinct tautomeric state that may alter interactions with the ATP-binding pocket of class III PI3K (VPS34) [1][2]. No direct head-to-head comparison of the 9-methyl and 3-methyl isomers has been published; however, the established sensitivity of purine tautomerism to methylation position strongly predicts differential target engagement [2].

Autophagy inhibition Purine positional isomerism Structure–activity relationship

Aqueous Solubility Advantage of the Thiomorpholine-Containing Purine Scaffold Over 3-Methyladenine

Poor aqueous solubility of 3-MA (3-methyladenine) at room temperature is a well-documented limitation that constrains its utility in cell-based autophagy assays and precludes reliable dose–response studies at higher concentrations [1]. In a direct solubility comparison, compound 15 [4-(3-methyl-3H-purin-6-yl)thiomorpholine] demonstrated markedly higher solubility than 3-MA in both water and DMSO, as determined by UV spectrophotometry at 254 nm and HPLC peak-area quantification [1]. While quantitative solubility values (mg/mL) are reported in the study's Figure 2C, the key qualitative finding is that thiomorpholine substitution at the 6-position overcomes the inherent solubility deficit of the 6-aminopurine core [1]. The target compound, 4-(9-methyl-9H-purin-6-yl)thiomorpholine, carries the identical thiomorpholine substituent and a similar computed logP (XLogP3 = 1.2) [2], supporting the class-level inference that it shares this solubility advantage over 3-MA and over the 6-amino parent compound 9-methyladenine.

Aqueous solubility Formulation development Autophagy inhibitor optimization

Thiomorpholine vs. Morpholine at the Purine 6-Position: Impact on Kinase Inhibitor Potency

Structure–activity relationship (SAR) studies on 6-substituted purine kinase inhibitors provide evidence that replacing oxygen with sulfur in the saturated 6-membered ring can significantly modulate inhibitory potency. In a study of C-2, N-9 substituted 6-benzylaminopurine derivatives as cyclin-dependent kinase (CDK2) inhibitors, compound 7b-iii (6-benzylamino-2-thiomorpholinyl-9-isopropylpurine) achieved an IC₅₀ of 0.9 µM against CDK2 . While this compound differs from the target molecule at the 2-position (thiomorpholine at C-2 vs. C-6) and the N9 substituent (isopropyl vs. methyl), it demonstrates that a thiomorpholine substituent on the purine core can yield sub-micromolar kinase inhibition . For kinase-targeting applications, the choice between a 6-thiomorpholinyl purine (target compound) and a 6-morpholinyl purine (common alternative) is non-trivial: the larger van der Waals radius and lower electronegativity of sulfur versus oxygen alter both steric fit within the ATP-binding pocket and the electronic character of the purine ring system [1]. The 9-methyl group further distinguishes the target compound by preventing N9-deprotonation, which can influence binding to the hinge region of kinases [2].

Kinase inhibition CDK2 inhibitor Thiomorpholine vs. morpholine SAR

Metabolic Stability Differentiation: N9-Methylation Prevents Purine Ring Oxidation Pathways

A well-established principle in purine medicinal chemistry is that N9-alkylation blocks metabolic oxidation at the purine 8-position by xanthine oxidase, a major clearance pathway for unsubstituted purines and 6-aminopurine (adenine) derivatives [1]. The target compound, 4-(9-methyl-9H-purin-6-yl)thiomorpholine, carries a methyl group at N9, which is expected to confer resistance to xanthine-oxidase-mediated 8-hydroxylation [2]. By contrast, purine analogs lacking N9-substitution—including the parent 6-thiomorpholinylpurine (without the 9-methyl group)—are susceptible to this metabolic route, potentially limiting their half-life in cellular and in vivo systems [1]. This differentiation is particularly relevant for autophagy inhibitor applications, where sustained intracellular exposure is required over hours to days of treatment. The 3-methyl isomer (compound 15) shares the alkylation-mediated metabolic stabilization but presents a different tautomeric form, meaning the 9-methyl and 3-methyl isomers are not interchangeable with respect to target binding despite sharing metabolic stability features [3].

Metabolic stability N9-alkylation Xanthine oxidase resistance

Thiomorpholine Oxidizability as a Unique Chemical Handle: Prodrug and Covalent Inhibitor Opportunities

Unlike morpholine (oxygen-containing) or piperidine (carbon-only) analogs, the thiomorpholine ring in 4-(9-methyl-9H-purin-6-yl)thiomorpholine contains a divalent sulfur that can be selectively oxidized to the corresponding sulfoxide (S=O) and sulfone (O=S=O) derivatives [1]. This oxidation is not merely a metabolic liability but a chemical feature that can be exploited for: (i) prodrug design, where the more polar sulfoxide/sulfone exhibits altered pharmacokinetics; and (ii) covalent inhibitor strategies, where the sulfoxide can act as a reversible covalent warhead with cysteine residues in target proteins . Thiomorpholine 1,1-dioxide (sulfone) has been employed in antibacterial biaryloxazolidinone analogs and cyclin G-associated kinase inhibitors, demonstrating that the oxidized form can engage distinct biological targets . Neither morpholine nor piperidine analogs offer this oxidizability-based functional versatility, making the thiomorpholine-containing purine a strategically distinct choice for chemical biology probe development [1].

Thiomorpholine oxidation Sulfoxide prodrug Covalent inhibitor design

Recommended Research and Procurement Application Scenarios for 4-(9-Methyl-9H-purin-6-yl)thiomorpholine (CAS 2320144-68-9)


Autophagy Inhibitor Screening and SAR Expansion Beyond 3-Methyladenine

The target compound is structurally positioned to serve as a probe for exploring the SAR of purine-based autophagy inhibitors. The published data on compound 15 [4-(3-methyl-3H-purin-6-yl)thiomorpholine] establishes that 6-thiomorpholine substitution improves both potency (IC₅₀ = 0.62 mM vs. 1.21 mM for 3-MA) and solubility relative to 3-MA [1]. By testing the 9-methyl isomer alongside compound 15, researchers can isolate the contribution of purine tautomeric state (N9- vs. N3-alkylation) to VPS34/class III PI3K binding affinity, an unexplored dimension of autophagy inhibitor SAR. The compound is appropriate for use in GFP-LC3 puncta formation assays in NRK or HeLa cells, with recommended test concentrations of 0.1–2 mM based on the activity range of the 3-methyl analog [1]. Procurement of both the 9-methyl target compound and the 3-methyl isomer (CAS 2375541-73-2) from commercial suppliers enables a controlled head-to-head comparison .

Kinase Inhibitor Lead Generation Using a Thiomorpholine-Purine Core

The 9-methyl-6-thiomorpholinylpurine scaffold maps onto the ATP-competitive kinase inhibitor pharmacophore defined by olomoucine, roscovitine, and related 2,6,9-trisubstituted purines [1]. The thiomorpholine at the 6-position occupies the ribose-binding pocket, while the N9-methyl group engages the hydrophobic gatekeeper residue region of the kinase hinge [1]. Based on the 0.9 µM CDK2 IC₅₀ achieved by compound 7b-iii (a 2-thiomorpholinyl-9-isopropylpurine analog) , the target compound merits screening against a panel of cyclin-dependent kinases (CDK1, CDK2, CDK5, CDK9) and casein kinase 1 (CK1δ/ε) at concentrations of 0.01–10 µM. The thiomorpholine sulfur also permits subsequent oxidation to the sulfone as a strategy for modulating kinase selectivity, as demonstrated for other thiomorpholine-containing kinase inhibitor series .

Chemical Biology Probe Development Exploiting Thiomorpholine Oxidizability

The target compound's thiomorpholine moiety provides a unique chemical handle for generating sulfoxide and sulfone derivatives through controlled oxidation (e.g., mCPBA in dichloromethane, or H₂O₂ in acetic acid) [1]. These oxidized products can be used to probe whether oxidation state modulates target engagement—for example, converting a hydrogen-bond-accepting sulfide into a stronger hydrogen-bond-accepting (and more polar) sulfoxide or sulfone [1]. This strategy has been employed in the development of thiomorpholine 1,1-dioxide-based cyclin G-associated kinase (GAK) inhibitors and antibacterial biaryloxazolidinones . For chemical biology groups building activity-based probe libraries, the target compound offers a scaffold that can be diversified post-synthetically without altering the purine recognition element, enabling systematic exploration of oxidation-state-dependent pharmacology [1].

Purine Nucleoside Phosphorylase (PNP) and Purine Metabolism Enzyme Substrate Profiling

As a 9-methyl-6-substituted purine, the target compound is structurally related to known substrates and inhibitors of purine metabolic enzymes, including purine nucleoside phosphorylase (PNP) and thiopurine methyltransferase (TPMT) [1]. The 9-methyl group prevents phosphoribosylation (the first step in purine salvage), distinguishing it from 6-substituted purines that can enter nucleotide metabolism . For researchers studying purine metabolism in cancer or parasitic disease models, the compound can serve as a non-metabolizable probe to interrogate the substrate specificity of PNP, adenosine deaminase, and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) without confounding incorporation into nucleic acids. Enzyme inhibition assays should be conducted with purified recombinant enzyme preparations, using spectrophotometric or radiometric ([8-¹⁴C]-inosine conversion) readouts at compound concentrations of 1 nM–100 µM [1].

Quote Request

Request a Quote for 4-(9-methyl-9H-purin-6-yl)thiomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.